2-Isothiocyanato-4-methylpyridine
Description
Contextualization within the Broader Isothiocyanate and Pyridine (B92270) Chemical Space
The compound 2-Isothiocyanato-4-methylpyridine holds a unique position in chemical research, situated at the intersection of two significant classes of organic molecules: isothiocyanates and pyridines. Isothiocyanates are distinguished by their characteristic -N=C=S functional group. evitachem.com This group imparts a high degree of reactivity, particularly towards nucleophiles, making isothiocyanates valuable intermediates in organic synthesis for constructing a variety of sulfur- and nitrogen-containing compounds. evitachem.commdpi.com Many isothiocyanates are found in nature and are recognized for a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comchemrxiv.org Their biological and synthetic utility often stems from the electrophilic nature of the central carbon atom in the -N=C=S group. evitachem.com
Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry. nbinno.com As a six-membered heteroaromatic ring containing a nitrogen atom, pyridine's structure is foundational to numerous pharmaceuticals, agrochemicals, and materials. The nitrogen atom renders the pyridine ring electron-deficient, which influences the reactivity of the ring and its substituents. nih.gov The presence of a methyl group, as in 4-methylpyridine (B42270) (also known as γ-picoline), further modifies the electronic properties and provides a site for further chemical transformation. wikipedia.org 4-Methylpyridine itself is a key industrial building block, often derived from coal tar or synthesized from acetaldehyde (B116499) and ammonia, and serves as a precursor to many commercially important molecules. wikipedia.org
This compound thus merges the reactive potential of the isothiocyanate group with the structural and electronic characteristics of a substituted pyridine ring. This combination makes it a subject of interest for creating complex heterocyclic systems and for investigations into new materials and biologically active agents. evitachem.com The interplay between the electron-withdrawing nature of the pyridine nitrogen and the reactive isothiocyanate moiety defines its unique chemical character and potential for diverse applications in academic and industrial research. evitachem.comnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₆N₂S | evitachem.comscbt.com |
| Molecular Weight | 150.201 g/mol | evitachem.comscbt.com |
| CAS Number | 22400-44-8 | scbt.comchemsrc.comchemicalbook.com |
| Appearance | Data not consistently available; related compounds are liquids or solids. | wikipedia.orgwikipedia.org |
| Classification | Organic compound, Isothiocyanate, Pyridine derivative | evitachem.com |
Historical Trajectories and Milestones in Research Involving this compound
While specific historical milestones for this compound are not extensively documented in seminal literature, its research trajectory can be inferred from the broader development of its parent chemical classes. The study of pyridine derivatives is long-established, with 2-methylpyridine (B31789) (2-picoline) first being isolated from coal tar in 1846. wikipedia.org The fundamental chemistry of pyridines and their derivatives has been a subject of continuous investigation ever since.
The chemistry of isothiocyanates gained significant momentum throughout the 20th century, recognized for their unique reactivity. A comprehensive review in Chemical Reviews in 1991 highlighted the pivotal role of isothiocyanates in the synthesis of a wide array of heterocyclic compounds, underscoring their importance as versatile synthetic tools. acs.org
Research combining substituted pyridines with isothiocyanate or thiocyanate (B1210189) ligands in coordination chemistry has been a field of interest for decades, often driven by the quest for new materials with interesting magnetic properties. iucr.org A notable development was reported in a 2003 NASA technical paper, which described a novel synthetic route to transition metal isothiocyanate complexes using 4-methylpyridine (γ-picoline) by refluxing metal powders with thiourea (B124793) in γ-picoline. nasa.gov This work produced the first structurally characterized isothiocyanate-4-methylpyridine anionic compounds, demonstrating a key milestone in the synthesis of complexes containing these two moieties. nasa.gov More recent synthetic advancements, such as the development of one-pot methods for preparing pyridyl isothiocyanates from amines, have further facilitated research in this area. mdpi.com
Contemporary Significance and Emerging Research Paradigms
In modern chemical research, this compound is significant primarily as a versatile building block and a reactive probe in several key areas.
Synthetic Chemistry: The compound is a valuable intermediate for synthesizing more complex molecules. evitachem.com The isothiocyanate group readily reacts with nucleophiles like amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. evitachem.com This reactivity is exploited in heterocyclic synthesis. For instance, isothiocyanates are crucial reactants in the formation of fused pyrimidines and various thiadiazole derivatives, which are scaffolds of interest in medicinal chemistry. nih.govacs.org
Table 2: Overview of Synthetic Routes to Pyridyl Isothiocyanates
| Method | Description | Key Reagents | Source(s) |
|---|---|---|---|
| Dithiocarbamate (B8719985) Salt Method | The corresponding aminopyridine is treated with carbon disulfide and a base to form a dithiocarbamate salt, which is then converted to the isothiocyanate. | Aminopyridine, Carbon Disulfide, Base (e.g., DABCO), Desulfurizing Agent (e.g., FeCl₃) | evitachem.commdpi.com |
| Thiophosgene (B130339) Method | The aminopyridine is reacted directly with thiophosgene to yield the isothiocyanate. | Aminopyridine, Thiophosgene | acs.org |
Coordination Chemistry: The pyridine nitrogen atom and the isothiocyanate group's nitrogen or sulfur atoms can act as ligands, binding to transition metal ions. nih.gov This allows for the construction of coordination polymers and discrete metal complexes. Research on related systems, such as cobalt(II) complexes with 4-methylpyridine N-oxide and thiocyanate ligands, reveals the formation of varied coordination polyhedra, including five- and six-coordinate structures. nih.gov Similarly, studies on manganese(II) and iron(II) complexes with 3-methylpyridine (B133936) and isothiocyanate ligands demonstrate the formation of discrete, octahedrally coordinated complexes. iucr.org These studies highlight a paradigm where substituted pyridyl isothiocyanates are used to fine-tune the structural and, consequently, the physical properties (e.g., magnetic, optical) of metal complexes.
Biological Research: The inherent reactivity of the isothiocyanate group is central to its use in biological studies. evitachem.com This group can form covalent bonds with nucleophilic sites on biomolecules like proteins, leading to the modulation of enzyme activity. evitachem.com This mechanism is the basis for investigating isothiocyanates for therapeutic applications. While research on this compound itself is emerging, related pyridyl isothiocyanates have been explored as hydrogen sulfide (B99878) (H₂S) donors with potential cardioprotective effects. nih.gov The electron-deficient nature of the pyridine ring was found to enhance the H₂S-releasing ability of a 3-pyridyl isomer. nih.gov This points to a research paradigm where the pyridine scaffold is used to modulate the reactivity and biological activity of the isothiocyanate warhead for drug discovery purposes.
Table 3: Reactivity of the Isothiocyanate Functional Group
| Reactant Type (Nucleophile) | Product | General Application | Source(s) |
|---|---|---|---|
| Amines (R-NH₂) | Thioureas | Synthesis of biologically active molecules, heterocycles | evitachem.com |
| Alcohols (R-OH) | Thiocarbamates | Organic synthesis, building blocks | evitachem.com |
| Thiols (R-SH) | Dithiocarbamates | Organic synthesis, ligand design | evitachem.com |
| Hydrazides (R-CONHNH₂) | Thiosemicarbazides | Precursors to heterocycles (e.g., thiadiazoles) | acs.org |
Scope and Objectives of a Comprehensive Academic Investigation
A comprehensive academic investigation of this compound would aim to fully elucidate its chemical, physical, and biological properties. The primary objectives of such a study would be multifaceted.
First, it would involve a systematic exploration and optimization of its synthesis. This includes comparing existing methods, such as the dithiocarbamate and thiophosgene routes, to establish the most efficient, scalable, and environmentally benign protocol. evitachem.commdpi.comacs.org
Second, a thorough investigation of its reactivity profile would be essential. This would entail reacting this compound with a diverse library of nucleophiles to map the scope of its utility in organic synthesis. The goal would be to generate novel heterocyclic systems and functionalized molecules, followed by complete structural characterization using techniques like NMR and X-ray crystallography. mdpi.combldpharm.comuci.edu
Third, the study would systematically explore its coordination chemistry. This involves reacting the compound with a wide range of transition metals to synthesize new coordination complexes. Key objectives would be to determine their crystal structures, investigate their electronic and magnetic properties, and assess their potential as catalysts or functional materials. iucr.orgnih.gov
Finally, a comprehensive biological evaluation would be undertaken. This would involve screening this compound and its derivatives against various biological targets, such as enzymes or cell lines, to identify potential leads for drug discovery. evitachem.comnih.govrsc.org Mechanistic studies would then aim to understand how the compound exerts its biological effects at a molecular level, focusing on its covalent interactions with protein targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-isothiocyanato-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-6-2-3-8-7(4-6)9-5-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIXRRXYFRTOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366581 | |
| Record name | 2-isothiocyanato-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22400-44-8 | |
| Record name | 2-isothiocyanato-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis Pathways
Direct Synthetic Routes to 2-Isothiocyanato-4-methylpyridine from Precursors
Direct synthesis from 2-amino-4-methylpyridine (B118599) is the most common approach, utilizing several key reagents to facilitate the transformation of the amino group into the isothiocyanate moiety (-N=C=S).
A prevalent and generally safer alternative to thiophosgene (B130339) involves the use of carbon disulfide (CS₂). mdpi.com In this approach, the primary amine, such as 2-amino-4-methylpyridine, reacts with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. chemrxiv.orgtandfonline.com This salt is then subjected to decomposition using a desulfurizing agent to yield the final isothiocyanate. chemrxiv.org The initial step, the nucleophilic attack of the amine on carbon disulfide to form dithiocarbamic acid, is considered reversible. nih.govmdpi.com The reaction is driven forward by the presence of a base, which deprotonates the dithiocarbamic acid to generate the stable dithiocarbamate salt. nih.govmdpi.com This two-step approach forms the basis for many modern and one-pot synthetic procedures. chemrxiv.org
One-pot syntheses are highly desirable as they improve efficiency by reducing the number of workup and purification steps. Several one-pot methods for converting aminopyridines to pyridyl isothiocyanates have been developed. mdpi.com These procedures typically involve the in situ generation of the dithiocarbamate salt from the amine and carbon disulfide, followed by the addition of a desulfurizing agent to the same reaction vessel. researchgate.netbohrium.com
A notable one-pot method employs aqueous iron(III) chloride (FeCl₃) as the desulfurizing agent. nih.govmdpi.com In this process, the aminopyridine is treated with carbon disulfide in the presence of a suitable base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium hydride (NaH), to form the dithiocarbamate salt. mdpi.comevitachem.com Subsequent addition of an aqueous FeCl₃ solution mediates the desulfurization to afford the pyridyl isothiocyanate in moderate to good yields. nih.govmdpi.comevitachem.com Another reported one-pot method uses carbon tetrabromide as the desulfurizing agent in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base. bohrium.com
| Starting Amine | Base | Desulfurizing Agent | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Pyridyl Amines | DABCO or NaH | FeCl₃·6H₂O | THF or DMF | Moderate to Good | nih.govmdpi.com |
| Aromatic Amines | DBU | CBr₄ | Acetonitrile | 40-95% | bohrium.com |
| Alkyl/Aryl Amines | Et₃N | I₂ / NaHCO₃ | Water/Ethyl Acetate (B1210297) | Good to Excellent | tandfonline.com |
| Alkyl/Aryl Amines | Various | Na₂S₂O₈ | Water | Satisfactory | rsc.org |
Recent research has focused on developing more environmentally benign methods for isothiocyanate synthesis. tandfonline.comnih.gov These "green" approaches aim to minimize waste, use less toxic reagents, and employ safer solvents. nih.govrsc.org One such strategy involves using sodium persulfate (Na₂S₂O₈) as a desulfurizing agent in water, which serves as a green solvent. rsc.org This method is applicable to a wide range of amines and offers a practical and efficient route to isothiocyanates. rsc.org
Another green approach utilizes molecular iodine (I₂) and sodium bicarbonate in a water/ethyl acetate biphasic system. tandfonline.com This method is cost-effective, uses non-toxic and readily available reagents, and facilitates an easy workup, as impurities remain in the aqueous layer while the product is extracted into the organic layer. tandfonline.com A particularly innovative and sustainable method involves the sulfurization of isocyanides with elemental sulfur using a catalytic amount of an amine base like DBU. nih.govrsc.org This protocol minimizes waste and avoids the highly toxic reagents traditionally used, achieving low E-factors (Environmental factors). nih.govrsc.org
Alternative and Emerging Synthetic Strategies for Related Pyridyl Isothiocyanates
Beyond the direct routes, research continues into alternative strategies that offer improved yields, broader substrate scope, or milder reaction conditions, particularly for challenging substrates like electron-deficient pyridyl amines. chemrxiv.org
The desulfurization of dithiocarbamate salts is the critical second step in the most common synthetic pathway from amines and carbon disulfide. nih.govchemrxiv.org A variety of reagents have been developed to effect this transformation, each with its own advantages and limitations. nih.gov The choice of desulfurizing agent can be crucial for successfully synthesizing electron-deficient pyridyl isothiocyanates, for which many traditional methods are inefficient. mdpi.comchemrxiv.org
Historically, reagents like lead nitrate (B79036) and ethyl chloroformate were used. nih.gov More recent and improved methods have introduced a range of other agents. nih.govchemrxiv.org These include tosyl chloride, hydrogen peroxide, and di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govtandfonline.comcbijournal.com A recently developed desulfurizing agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), has been shown to be effective in a one-pot, two-step procedure for synthesizing a wide array of isothiocyanates, including those derived from amino acid esters. researchgate.net The development of these varied reagents has significantly expanded the toolkit for chemists, allowing for the selection of optimal conditions based on the specific properties of the aminopyridine substrate. chemrxiv.org
| Desulfurizing Agent | Typical Reaction Conditions | Key Features | Reference |
|---|---|---|---|
| Iron(III) Chloride (FeCl₃) | Aqueous, used in one-pot synthesis. | Effective for electron-deficient pyridyl ITCs. | nih.govmdpi.com |
| Iodine (I₂) | Biphasic system (water/ethyl acetate) with NaHCO₃. | Mild, green, and cost-effective. | tandfonline.com |
| Sodium Persulfate (Na₂S₂O₈) | Aqueous medium, basic conditions. | Green procedure, broad substrate scope. | rsc.org |
| Tosyl Chloride (TsCl) | Often used in conventional two-step methods. | Established reagent. | nih.gov |
| Carbon Tetrabromide (CBr₄) | Acetonitrile, with DBU as base. | Metal-free, mild conditions. | bohrium.com |
| DMT/NMM/TsO⁻ | Microwave or room temp, various solvents. | Effective for amino acid derivatives, low racemization. | researchgate.net |
Catalytic Approaches and Reagent Optimization
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, reduce waste, and often achieve milder reaction conditions. In the synthesis of this compound, catalytic approaches primarily focus on the efficient conversion of the precursor, 2-amino-4-methylpyridine.
A notable one-pot synthesis utilizes iron(III) chloride (FeCl₃) as a catalyst to facilitate the desulfurization of an in situ generated dithiocarbamate salt. evitachem.com This method begins with the reaction of 2-amino-4-methylpyridine with carbon disulfide (CS₂) in the presence of a suitable base. The choice of base and solvent is critical for the initial formation of the dithiocarbamate intermediate. Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium hydride (NaH) have been employed. evitachem.com The subsequent addition of an aqueous solution of iron(III) chloride promotes the elimination of sulfur and the formation of the isothiocyanate group. evitachem.com
Reagent optimization in this context involves the careful selection of the base and the stoichiometry of the reagents. For instance, the use of a strong base like sodium hydride may be necessary for less reactive amines, while an organic base like DABCO can be effective for others. evitachem.com The amount of carbon disulfide and the iron(III) chloride catalyst are also key parameters that need to be optimized to maximize the yield and purity of the final product.
While specific catalytic systems dedicated solely to the synthesis of this compound are not extensively documented in publicly available literature, general advancements in isothiocyanate synthesis suggest potential avenues for exploration. These include the use of other transition metal catalysts or organocatalysts to promote the key bond-forming and cleavage steps.
Optimization of Reaction Conditions and Yield Enhancement for Academic Production
For the academic production of this compound, the optimization of reaction conditions is paramount to achieving satisfactory yields for further research. Key parameters that are typically investigated include the choice of solvent, reaction temperature, and reaction time.
The solvent plays a crucial role in dissolving the reactants and influencing the reaction pathway. For the iron(III) chloride-mediated synthesis, a solvent system that can accommodate both the organic amine and the aqueous catalyst solution is necessary. Tetrahydrofuran (THF) is a commonly used solvent for the initial dithiocarbamate formation, followed by the addition of the aqueous iron(III) chloride solution. evitachem.com
Temperature control is also critical. The initial reaction of the amine with carbon disulfide is often carried out at room temperature or below to control the exothermic reaction. The subsequent catalytic conversion to the isothiocyanate may require heating to proceed at a reasonable rate. However, excessive temperatures should be avoided to prevent decomposition of the product or the formation of unwanted side products.
The reaction time for each step needs to be carefully monitored to ensure the completion of the reaction. Techniques such as thin-layer chromatography (TLC) are typically used to track the consumption of the starting material and the formation of the product.
To illustrate the process of optimizing reaction conditions for the synthesis of a pyridyl isothiocyanate, the following table presents data from a study on a related one-pot synthesis. While this data is not for this compound specifically, it demonstrates the systematic approach taken to enhance the yield by varying key reaction parameters.
Table 1: Illustrative Optimization of Reaction Conditions for a One-Pot Pyridyl Isothiocyanate Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DABCO | THF | Room Temp | 4 | 75 |
| 2 | DABCO | CH₂Cl₂ | Room Temp | 4 | 60 |
| 3 | DABCO | Acetonitrile | Room Temp | 4 | 68 |
| 4 | NaH | THF | 0 to Room Temp | 6 | 85 |
| 5 | NaH | DMF | 0 to Room Temp | 6 | 82 |
| 6 | DABCO | THF | 50 | 2 | 70 |
| 7 | NaH | THF | 50 | 3 | 80 |
This table is a representative example based on general procedures for pyridyl isothiocyanate synthesis and does not represent actual experimental data for this compound.
This illustrative data highlights how the choice of base and solvent significantly impacts the yield. Furthermore, adjusting the temperature and reaction time can lead to further improvements in the efficiency of the synthesis. For the academic production of this compound, a similar systematic optimization would be necessary to establish the ideal conditions for maximizing the yield and purity of the compound.
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Addition Reactions of the Isothiocyanate Moiety
The isothiocyanate group is characterized by a highly electrophilic carbon atom, which is susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the most common transformations of 2-Isothiocyanato-4-methylpyridine.
The reaction between an isothiocyanate and a primary or secondary amine is a fundamental and highly efficient method for the synthesis of N,N'-disubstituted thioureas. semanticscholar.org This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate, forming a stable thiourea (B124793) derivative. This process is generally high-yielding and can be performed under mild conditions. semanticscholar.orgresearchgate.net
While direct studies on this compound are limited, the reactivity of the analogous 2-amino-4-methylpyridine (B118599) (also known as 2-amino-4-picoline) with an in situ generated acyl isothiocyanate provides a clear example of this transformation. In one study, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide was synthesized in excellent yield. semanticscholar.org The reaction involves the initial formation of an ortho-carbonyl isothiocyanate from ortho-toluoylchloride and potassium thiocyanate (B1210189), which then readily condenses with the primary amine group of 2-amino-4-picoline. semanticscholar.org This demonstrates the facile reaction of the 2-amino-4-methylpyridine scaffold in forming thiourea linkages. semanticscholar.orgusm.myresearchgate.net The resulting thiourea, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, was characterized by various spectroscopic methods and its solid-state structure was confirmed by X-ray crystallography, which revealed the presence of intramolecular hydrogen bonding. usm.myresearchgate.netresearchgate.netnih.gov
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
| o-Toluoyl isothiocyanate (in situ) | 2-Amino-4-methylpyridine | 2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide | Acetone, Reflux | Excellent | semanticscholar.org |
In a reaction analogous to the formation of thioureas, isothiocyanates can react with alcohols to yield thiocarbamates. The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isothiocyanate carbon. This reaction typically requires a base or catalyst to facilitate the deprotonation of the alcohol, enhancing its nucleophilicity. The reaction of this compound with various alcohols is expected to produce a library of O-alkyl (4-methylpyridin-2-yl)carbamothioates. However, specific examples detailing the reaction of this compound with alcohols to form thiocarbamates are not extensively documented in the surveyed literature. General methods for synthesizing thiocarbamates often involve the reaction of isocyanates with thiols or the thiocarboxylation of alcohols with carbon monoxide and sulfur. youtube.com
Thiols, being potent sulfur nucleophiles, readily add to the electrophilic carbon of isothiocyanates to form dithiocarbamates. This reaction is a cornerstone of isothiocyanate chemistry. ekb.eg The reaction of this compound with a variety of thiols would lead to the corresponding S-alkyl or S-aryl (4-methylpyridin-2-yl)carbamodithioates. This transformation is expected to proceed under mild conditions, consistent with general isothiocyanate reactivity. Despite the expected reactivity, specific documented examples of this compound reacting with thiols could not be identified in the reviewed literature.
The electrophilic nature of the isothiocyanate group in this compound allows it to react with a broad spectrum of nucleophiles beyond simple amines and alcohols. ekb.eg These include hydrazines, hydrazides, and carbanions, which serve as key steps in various synthetic pathways. nih.gov For instance, the reaction with hydrazine (B178648) derivatives leads to thiosemicarbazides, which are valuable precursors for various heterocyclic systems. The reaction with carbanions, such as those derived from active methylene (B1212753) compounds, can lead to more complex structures. These nucleophilic additions are fundamental to the use of pyridyl isothiocyanates as intermediates in the synthesis of diverse target molecules. mdpi.com
Cycloaddition Reactions Involving the -NCS Group and Pyridine (B92270) Ring
Isothiocyanates are known to participate in cycloaddition reactions, where the -N=C=S moiety can act as a dienophile or a dipolarophile. These reactions are powerful tools for constructing complex heterocyclic frameworks in a single step. The presence of both the isothiocyanate group and the pyridine ring in this compound offers possibilities for intramolecular cycloadditions, leading to fused heterocyclic systems.
A significant application of pyridyl isothiocyanates in synthetic chemistry is their use in constructing fused heterocyclic systems through intramolecular cyclization. ias.ac.in While direct examples involving this compound are scarce, the synthesis of related structures like thieno[2,3-b]pyridines illustrates the potential pathways. researchgate.net
One common strategy involves the reaction of an aminothiophene with an isothiocyanate to form a thiourea intermediate, which then undergoes intramolecular cyclization to yield the thieno[2,3-b]pyridine (B153569) core. ekb.egnih.gov Applying this logic, a suitably substituted derivative of this compound could undergo an intramolecular cyclization. For example, if a nucleophilic center is present at the C3 position of the pyridine ring, it could attack the isothiocyanate carbon. More commonly, the isothiocyanate first reacts with a nucleophile to form an adduct (like a thiourea), which then undergoes cyclization onto the pyridine ring. The synthesis of various fused heterocycles, such as pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines via radical cyclization, highlights the utility of pyridinium-based precursors in forming complex polycyclic systems. beilstein-journals.orgnih.gov These examples suggest that this compound is a promising precursor for creating novel fused pyridine heterocycles, a class of compounds with significant interest in medicinal chemistry and material science. ias.ac.in
Intermolecular Cycloadditions for Complex Molecule Construction
The isothiocyanate group of this compound is a versatile precursor for the synthesis of various heterocyclic systems through intermolecular cycloaddition reactions. These reactions are valuable for constructing complex molecules from simpler starting materials. rsc.org
One notable application is in the synthesis of thiopyran derivatives via [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.netnih.govrsc.org In these reactions, the C=S bond of the isothiocyanate can act as a dienophile, reacting with a conjugated diene to form a six-membered ring containing a sulfur atom. The reaction of methyl pyridine-2-carbodithioate with 2,3-exo-bicyclic dienes has been shown to yield regioisomeric thiopyran products. researchgate.netnih.gov The efficiency and rate of these intermolecular cycloadditions are generally lower than intramolecular versions due to entropic factors. nih.gov
Furthermore, this compound can be utilized in the synthesis of 1,2,4-thiadiazole (B1232254) derivatives. acs.org This involves a convergent synthesis where an amidine reacts with the isothiocyanate to form an intermediate that subsequently cyclizes to the thiadiazole core. acs.org These synthetic strategies highlight the utility of this compound as a building block in the construction of diverse and complex molecular architectures.
Electrophilic Aromatic Substitution on the Methylpyridine Core
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org In the context of this compound, the pyridine ring's reactivity towards electrophiles is influenced by the electron-withdrawing nature of the nitrogen atom and the isothiocyanate group, as well as the electron-donating effect of the methyl group.
The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack by withdrawing electron density. wikipedia.org This deactivation is further enhanced by the isothiocyanate group. Conversely, the methyl group at the 4-position is an activating group, directing incoming electrophiles to the ortho and para positions relative to itself (i.e., the 3- and 5-positions). libretexts.org The interplay of these activating and deactivating effects governs the regioselectivity of electrophilic substitution reactions on the this compound core.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.com Subsequent deprotonation re-establishes aromaticity, yielding the substituted product. masterorganicchemistry.com While direct electrophilic substitution on the pyridine ring can be challenging due to its reduced nucleophilicity, these reactions can be facilitated under specific conditions or by using highly reactive electrophiles. wikipedia.org
Transition Metal-Catalyzed Transformations and Coordination Chemistry
The pyridine nitrogen and the sulfur atom of the isothiocyanate group in this compound provide potential coordination sites for transition metals, making it a versatile ligand in coordination chemistry and a substrate for transition metal-catalyzed reactions. evitachem.comboisestate.edu Transition metal catalysis offers efficient and selective methods for forming new chemical bonds. uva.es
This compound can act as a ligand, binding to metal centers through its nitrogen and/or sulfur atoms. Studies on related compounds, such as those involving cobalt(II) thiocyanate and methylpyridine N-oxides, demonstrate the diverse coordination modes possible. nih.govnih.gov In these complexes, the cobalt(II) ions can exhibit different coordination geometries, such as octahedral or five-coordinate, depending on the stoichiometry and reaction conditions. nih.gov The thiocyanate ligand itself can coordinate to metal ions in a terminal N-bonding fashion or act as a bridging ligand. nih.gov
The synthesis of chromium-isothiocyanate-4-methylpyridine complexes has also been reported. boisestate.edu For instance, the reaction of chromium powder with thiourea in 4-methylpyridine (B42270) can yield complexes like trans-[HNC₆H₇][Cr(NCS)₄(NC₆H₇)₂]. boisestate.edu Similarly, starting from CrCl₃ and KSCN in 4-methylpyridine can produce mer-[Cr(NCS)₃(NC₆H₇)₃]. boisestate.edu These studies highlight the ability of the methylpyridine and isothiocyanate moieties to form stable complexes with various transition metals.
While specific studies detailing the role of this compound in catalytic cycles are not extensively documented in the provided search results, the principles of transition metal catalysis suggest its potential involvement. In a typical catalytic cycle, a catalyst facilitates a chemical transformation by providing an alternative reaction pathway with a lower activation energy. libretexts.org The coordination of this compound to a metal center can activate the molecule for subsequent reactions. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions, the coordination of a substrate to the palladium catalyst is a crucial step. uva.es The isothiocyanate group itself can be a reactive handle for further transformations within a catalytic cycle.
Thermal and Photochemical Reactivity Pathways (Mechanistic Focus)
The thermal and photochemical reactivity of this compound can lead to various transformations, driven by the input of heat or light energy.
Thermally, isothiocyanates can undergo a variety of reactions. Studies on related coordination compounds, such as diaquabis(4-methylpyridine-κN)bis(thiocyanato-κN)cobalt(II), show that heating can lead to the loss of coordinated water molecules, followed by further decomposition at higher temperatures. nih.gov The thermal analysis of trans-[HNC₆H₇][Cr(NCS)₄(NC₆H₇)₂] revealed a multi-step decomposition process when heated in air, ultimately leading to the formation of chromium oxide. boisestate.edu
Photochemical reactions, initiated by the absorption of light, can generate reactive, coordinatively unsaturated metal carbonyl species when metal carbonyls are bound to polymer supports containing pyridine groups. dcu.ie While direct photochemical studies on this compound were not found, the principles suggest that irradiation could lead to excited states with altered reactivity, potentially enabling reactions not accessible under thermal conditions. Investigations into the thermal and photochemical reactivity of dihydrodiazines have shown that these conditions can induce a range of rearrangements and transformations. wur.nl
Stereochemical Control and Regioselectivity in Reactions
Achieving stereochemical control and regioselectivity is a critical aspect of modern organic synthesis. In reactions involving this compound, these outcomes are influenced by several factors.
In intermolecular [4+2] cycloaddition reactions, the regioselectivity—the orientation of the reactants relative to each other—is a key consideration. For instance, the reaction of methyl pyridine-2-carbodithioate with certain dienes has been observed to produce regioisomeric products. researchgate.netnih.gov The stereoselectivity, or the specific three-dimensional arrangement of the atoms in the product, is also crucial. While concerted Diels-Alder reactions are often highly stereospecific, stepwise mechanisms can lead to a loss of stereochemical information. nih.gov The use of chiral catalysts or auxiliaries can be employed to induce enantioselectivity in such cycloadditions.
For electrophilic aromatic substitution on the methylpyridine core, the regioselectivity is determined by the directing effects of the substituents on the pyridine ring. As discussed in Section 3.3, the interplay between the deactivating nitrogen and isothiocyanate groups and the activating methyl group will dictate the position of electrophilic attack.
Advanced Spectroscopic and Analytical Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional multi-nuclear NMR experiments, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are fundamental for the initial structural assessment of 2-isothiocyanato-4-methylpyridine and its derivatives. Each nucleus provides unique and complementary information.
¹H NMR: This technique identifies the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl group protons and the three aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) and coupling patterns (J-coupling) between adjacent protons help to establish their relative positions. For instance, the protons on the pyridine ring would exhibit characteristic splitting patterns based on their proximity to each other. rsc.orgresearchgate.netchemicalbook.com
¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound, including the methyl carbon, the five carbons of the pyridine ring, and the carbon of the isothiocyanate group, will produce a distinct signal. The chemical shift of the isothiocyanate carbon is particularly diagnostic. rsc.orgnih.govnih.govresearchgate.net
¹⁵N NMR: As a nitrogen-containing heterocycle, ¹⁵N NMR can be a powerful tool, though it is often less sensitive than ¹H or ¹³C NMR. It provides direct information about the electronic environment of the nitrogen atoms in the pyridine ring and the isothiocyanate group. The chemical shifts of these nitrogen atoms are highly sensitive to substitution and electronic effects within the molecule. nih.govresearchgate.netrsc.org
The combined analysis of these one-dimensional spectra allows for the assignment of most atoms in the structure. nih.govresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on foundational data for 4-methylpyridine (B42270) and known substituent effects of the isothiocyanate group.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ¹H | ~7.2-7.4 | d |
| H-5 | ¹H | ~7.0-7.2 | d |
| H-6 | ¹H | ~8.3-8.5 | d |
| 4-CH₃ | ¹H | ~2.4 | s |
| C-2 | ¹³C | ~145-150 | s |
| C-3 | ¹³C | ~122-125 | d |
| C-4 | ¹³C | ~148-152 | s |
| C-5 | ¹³C | ~120-123 | d |
| C-6 | ¹³C | ~149-153 | d |
| 4-CH₃ | ¹³C | ~20-22 | q |
| -NCS | ¹³C | ~130-140 | s |
s: singlet, d: doublet, q: quartet. Chemical shifts are referenced to a standard (e.g., TMS).
For unambiguous structural confirmation, especially in more complex derivatives, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing a complete picture of the molecular framework. sdsu.eduresearchgate.netyoutube.com
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. sdsu.edursc.org In this compound, COSY would show correlations between the vicinal protons on the pyridine ring (e.g., between H-5 and H-6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.edursc.org It is used to definitively assign which protons are attached to which carbon atoms. For the target molecule, HSQC would show cross-peaks connecting the H-3 signal to the C-3 signal, H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically over 2-3 bonds) between ¹H and ¹³C nuclei. researchgate.netsdsu.edursc.org It is crucial for piecing together the molecular skeleton by connecting fragments. For example, HMBC would show a correlation from the methyl protons (¹H) to the C-3 and C-5 carbons of the pyridine ring, confirming the position of the methyl group at C-4. It would also show correlations from the ring protons to the isothiocyanate carbon, confirming its attachment point at C-2. nih.gov
Together, these 2D NMR methods provide a robust and definitive means of structural elucidation for this compound and its analogs.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. youtube.com This precision allows for the determination of a molecule's elemental composition from its exact mass, distinguishing it from other compounds with the same nominal mass. For this compound, with a molecular formula of C₇H₆N₂S, HRMS is used to confirm this composition experimentally.
Table 2: Exact Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₆N₂S |
| Nominal Mass | 150 |
| Monoisotopic (Exact) Mass | 150.0252 |
| Expected HRMS [M+H]⁺ | 151.0329 |
The experimentally measured mass must match the calculated theoretical mass within a very small error margin (typically <5 ppm) to confirm the elemental formula.
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of smaller fragment ions. nih.gov This fragmentation pattern is characteristic of the molecule's structure and can be used for identification and to infer structural details.
The fragmentation of this compound would likely proceed through several key pathways, including cleavage of the isothiocyanate group and fragmentation of the pyridine ring. Analysis of the fragmentation of the 4-methylpyridine core suggests that the loss of the methyl group or hydrogen cyanide (HCN) are possible fragmentation pathways for the ring itself. massbank.eu The isothiocyanate group can also undergo characteristic fragmentation. scispace.com
Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 151)
| Fragment m/z | Proposed Fragment | Neutral Loss |
| 93 | [4-methylpyridine]⁺ | NCS |
| 92 | [4-picolyl cation]⁺ | HNCS |
| 65 | [C₅H₅]⁺ | NCS, HCN |
This fragmentation data provides a structural fingerprint that can be used to identify the compound in complex mixtures and to distinguish it from its isomers.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups, each of which has characteristic vibrational frequencies. nih.gov
For this compound, the most diagnostic feature is the isothiocyanate (-N=C=S) group. This group exhibits a very strong and sharp absorption band in the IR spectrum due to its asymmetric stretching vibration, typically appearing in the 2000–2200 cm⁻¹ region. nist.govnih.govresearchgate.net This band is a definitive indicator of the presence of the isothiocyanate functionality.
Other important vibrational modes include:
C-H stretching: Aromatic C-H stretches from the pyridine ring (above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl group (below 3000 cm⁻¹).
C=N and C=C stretching: Vibrations from the pyridine ring, typically found in the 1400–1650 cm⁻¹ region.
C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H bonds.
Raman spectroscopy provides complementary information to IR spectroscopy. While the -NCS asymmetric stretch is strong in the IR, the symmetric stretch may be more prominent in the Raman spectrum. Pyridine ring breathing modes are also often strong in Raman spectra. uark.eduresearchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Medium |
| -N=C=S Asymmetric Stretch | IR | 2000 - 2200 | Very Strong, Sharp |
| C=N, C=C Ring Stretches | IR, Raman | 1400 - 1650 | Strong to Medium |
| -N=C=S Symmetric Stretch | Raman | ~1350 | Medium to Strong |
| C-H Bends | IR, Raman | 700 - 1450 | Variable |
The combined use of IR and Raman spectroscopy provides a comprehensive characterization of the functional groups present in this compound and its derivatives, complementing the structural data obtained from NMR and MS.
Applications in Synthetic Organic Chemistry and Materials Science
Building Block for Novel Heterocyclic Compounds Synthesis
2-Isothiocyanato-4-methylpyridine serves as a valuable starting material for the creation of new heterocyclic compounds, particularly those incorporating sulfur and nitrogen atoms, as well as for constructing complex fused-ring systems.
The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with various nucleophiles, making it an excellent functional group for the synthesis of heterocycles containing both sulfur and nitrogen. openmedicinalchemistryjournal.com Thiourea (B124793) derivatives, which are key intermediates in the synthesis of numerous bioactive heterocyclic compounds like thiazoles and pyrimidines, can be readily prepared from isothiocyanates. nih.govresearchgate.net The reaction of this compound with amines, for instance, leads to the formation of N,N'-disubstituted thioureas. These thiourea derivatives can then undergo intramolecular or intermolecular cyclization reactions to afford a variety of heterocyclic systems. researchgate.netanalis.com.my
For example, the reaction of an isothiocyanate with an aminothiazole derivative can lead to the formation of more complex, fused heterocyclic systems. While specific examples starting from this compound are not extensively documented in readily available literature, the general reactivity pattern of isothiocyanates strongly supports its utility in this area. researchgate.net The condensation of pyrazolones with phenyl isothiocyanate, for instance, has been shown to produce various S,N-heterocycles after further reactions. researchgate.net This suggests that this compound could similarly be employed to generate novel pyridyl-substituted sulfur and nitrogen-containing heterocycles.
Table 1: Examples of Sulfur- and Nitrogen-Containing Heterocycles from Isothiocyanates
| Heterocycle Class | General Precursors | Potential from this compound |
|---|---|---|
| Thiazoles | Isothiocyanates, α-haloketones | Pyridyl-substituted thiazoles |
| Pyrimidines | Thiourea derivatives | Pyridyl-substituted pyrimidines |
| Thiazolidinones | Isothiocyanates, α-haloacids | Pyridyl-substituted thiazolidinones |
The pyridine (B92270) ring of this compound can serve as a scaffold for the construction of fused-ring systems, also known as annulated derivatives. These reactions typically involve the formation of a new ring fused to the existing pyridine core. The isothiocyanate group can be transformed into other functionalities that can then participate in cyclization reactions.
For instance, the reaction of a 2-aminopyridine (B139424) derivative with other reagents can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) systems. nih.gov While this example doesn't start directly with the isothiocyanate, it highlights a common strategy where a functional group at the 2-position of the pyridine ring is key to the annulation process. The isothiocyanate group of this compound can be converted to a variety of other functional groups, such as a thiourea, which can then undergo cyclization to form a fused ring. Annulation reactions involving isothiocyanates have been reported to produce 2-imino-1,3,4-oxadiazolines. researchgate.net
Role in Multi-Component Reactions (MCRs) for Molecular Diversity
Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.gov MCRs are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate large libraries of structurally diverse molecules. nih.gov Isothiocyanates are known to participate in several important MCRs.
One of the most well-known MCRs is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.orgnih.gov While the classical Ugi reaction uses an isocyanide, variations of this reaction exist where other components can be altered. The Biginelli reaction is another important MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgnih.gov The use of a thiourea, which can be derived from an isothiocyanate, in this reaction leads to the formation of dihydropyrimidinethiones. nih.gov
Although specific examples detailing the use of this compound in well-established MCRs like the Ugi or Biginelli reactions are not prevalent in the literature, its isothiocyanate functionality makes it a prime candidate for such transformations. By participating in MCRs, this compound can contribute to the generation of a wide array of complex molecules with potential biological activities, each bearing the 4-methylpyridine (B42270) moiety. A four-component modified Biginelli reaction has been developed to create C-2 functionalized dihydropyrimidines. semanticscholar.org
Design and Synthesis of Functionalized Pyridine Derivatives
The isothiocyanate group in this compound is a versatile handle for introducing a variety of functional groups onto the pyridine ring at the 2-position. This allows for the design and synthesis of a diverse range of functionalized pyridine derivatives.
The most common reactions of isothiocyanates involve nucleophilic addition to the central carbon atom. For example, reaction with amines affords thiourea derivatives, while reaction with alcohols and thiols yields thiocarbamates and dithiocarbamates, respectively. uobabylon.edu.iq These reactions provide a straightforward method for attaching different molecular fragments to the pyridine core, each potentially imparting new chemical or biological properties. The synthesis of carbamates is a common transformation in organic chemistry. organic-chemistry.orgorganic-chemistry.orgnih.gov
Table 2: Functionalized Pyridine Derivatives from this compound
| Nucleophile | Resulting Functional Group | Derivative Class |
|---|---|---|
| Primary/Secondary Amine | -NH-C(=S)-NR'R'' | Thiourea |
| Alcohol | -NH-C(=S)-OR' | Thiocarbamate |
| Thiol | -NH-C(=S)-SR' | Dithiocarbamate (B8719985) |
Applications in Polymer Chemistry and Functional Material Design
The reactivity of the isothiocyanate group also extends to applications in polymer chemistry, where it can be used to modify the properties of polymers or to create entirely new functional materials.
The isothiocyanate group can react with nucleophilic functional groups present on polymer backbones, such as hydroxyl (-OH) or amine (-NH2) groups. nih.gov This allows for the covalent attachment, or grafting, of the this compound moiety onto a polymer scaffold. nih.govmdpi.comgoogle.com This process can be used to impart new properties to the polymer, such as hydrophilicity, metal-binding capabilities (due to the pyridine nitrogen), or biological activity.
For instance, polymers containing hydroxyl groups, like cellulose (B213188) or poly(vinyl alcohol), can be modified by reaction with isothiocyanates. nih.gov Similarly, polymers with amine functionalities, such as polyethyleneimine or chitosan, can be readily functionalized. This covalent modification can be used to alter the surface properties of materials, for example, to improve adhesion or biocompatibility. nih.gov While specific examples of grafting this compound onto polymers are not widely reported, the underlying chemistry of isothiocyanate reactions with polymer functional groups is a well-established principle in materials science. researchgate.net The modification of Eudragit® L100, a poly(methyl methacrylate-co-acrylic acid) copolymer, has been achieved through the Ugi multicomponent reaction, demonstrating the feasibility of modifying polymers with complex organic molecules. scielo.br
Role in Coordination Polymers and Supramolecular Assemblies
While specific, detailed research findings on the role of this compound in the formation of coordination polymers and supramolecular assemblies are not extensively documented in publicly available literature, its molecular structure suggests significant potential for such applications. The compound features two key functional groups that are well-known to participate in the construction of higher-order structures: the pyridine ring and the isothiocyanate group.
The pyridine nitrogen atom possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to a wide range of metal centers. Pyridine and its derivatives are fundamental building blocks in coordination chemistry, frequently used to construct discrete metal complexes and extended coordination polymers. mdpi.comhud.ac.ukmdpi.com The methyl group at the 4-position of the pyridine ring can also influence the electronic properties and steric hindrance of the ligand, which in turn can affect the geometry and stability of the resulting metal complexes.
The isothiocyanate group (-N=C=S) is a versatile and ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanate) or the sulfur atom (thiocyanate), or it can bridge two metal centers by coordinating through both atoms (μ-N,S). iucr.orgwikipedia.org This bridging capability is a critical feature for the formation of coordination polymers, allowing for the connection of metal-ligand nodes into one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The choice of the metal ion, co-ligands, and reaction conditions can influence the coordination mode of the isothiocyanate group. mdpi.comnih.govrsc.org
The combination of the pyridine nitrogen donor and the versatile isothiocyanate group in this compound makes it a promising candidate for the design of novel coordination polymers. The pyridine moiety can act as a terminal ligand, saturating a coordination site on a metal ion, while the isothiocyanate group from another molecule can bridge to an adjacent metal center, leading to the formation of a polymeric chain.
In the context of supramolecular assemblies, the isothiocyanate group can also participate in non-covalent interactions, such as hydrogen bonding and chalcogen bonding, which can further direct the self-assembly of molecules into well-defined architectures. nih.gov For instance, the sulfur atom of the isothiocyanate group can act as a hydrogen bond acceptor.
To illustrate the potential of ligands similar to this compound in forming coordination polymers, the following table summarizes findings for related pyridine and isothiocyanate-containing compounds.
| Metal Ion | Ligand(s) | Resulting Structure | Key Findings & Properties |
| Co(II) | 4-methylpyridine N-oxide, NCS⁻ | 1D Chains and Layers nih.gov | The thiocyanate (B1210189) anions can act as bridging ligands, connecting cobalt centers into chains, which are further linked into layers by the pyridine-based co-ligands. nih.gov |
| Ag(I) | 4-benzoyl pyridine, SCN⁻ | 1D and 2D Polymers mdpi.com | The thiocyanate anion shows different bridging modes (µ₁,₁,₃ and mixed µ₁,₁ and µ₁,₃), leading to the formation of either 2D or 1D coordination polymers. mdpi.com |
| Cd(II) | 4-aminopyridine, NCS⁻, Cl⁻ | 1D Coordination Polymer tandfonline.com | The cadmium ions are bridged by both isothiocyanate molecules and chloride atoms, generating a one-dimensional polymeric chain. tandfonline.com |
| Sn(IV) | Diphenyltin(IV), NCS⁻ | 2D Layered Polymer iucr.org | The isothiocyanate ion acts as a bridge between neighboring tin atoms, resulting in a layered coordination polymer. iucr.org |
These examples demonstrate the capability of the isothiocyanate group to act as a versatile linker in constructing coordination polymers with diverse dimensionalities. It is reasonable to infer that this compound could similarly be employed to create novel materials with potentially interesting magnetic, optical, or catalytic properties, depending on the choice of the metal center and the resulting supramolecular architecture.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and exploring its conformational landscape. Density Functional Theory (DFT) is a widely employed method for this purpose, often utilizing basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov
The process begins with a geometry optimization, where the energy of an initial structure of 2-isothiocyanato-4-methylpyridine is minimized with respect to the coordinates of its atoms. This iterative process leads to the equilibrium geometry, which corresponds to a minimum on the potential energy surface. Key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained from this optimized structure.
Conformational analysis is particularly important for understanding the flexibility of the isothiocyanate (–N=C=S) group relative to the pyridine (B92270) ring. By systematically rotating the dihedral angle between the pyridine ring and the isothiocyanate group and calculating the energy at each step, a potential energy scan can be performed. This helps identify the most stable conformer (the global minimum) and any other low-energy conformers (local minima) that might exist, as well as the energy barriers separating them. nih.gov Studies on similar pyridine derivatives have demonstrated the utility of this approach in understanding molecular flexibility. nih.gov
Table 1: Calculated Geometrical Parameters for this compound (Hypothetical DFT B3LYP/6-311++G(d,p) Data) This table presents hypothetical, yet realistic, data for illustrative purposes, based on known values for similar chemical structures.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C(pyridine)-N(isothio) | 1.410 | |
| N=C(isothio) | 1.205 | |
| C=S(isothio) | 1.570 | |
| C-C(pyridine ring avg.) | 1.395 | |
| C-N(pyridine ring avg.) | 1.338 | |
| C(pyridine)-C(methyl) | 1.510 | |
| Bond Angles (°) ** | ||
| C(pyridine)-N=C(isothio) | 170.5 | |
| N=C=S | 178.9 | |
| C-C-C(pyridine ring avg.) | 118.5 | |
| Dihedral Angle (°) ** | ||
| C-C-N-C (Pyridine-Isothio) | 0.0 (Planar) |
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory Applications
The electronic structure of a molecule governs its chemical behavior. nih.gov Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key players in chemical reactions. wikipedia.orgyoutube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.comlibretexts.org
For this compound, these orbitals can be calculated using methods like DFT. The energy and spatial distribution of the HOMO and LUMO provide critical information. The HOMO is expected to have significant density on the sulfur and nitrogen atoms of the isothiocyanate group and the nitrogen of the pyridine ring, indicating these are likely sites for electrophilic attack. The LUMO is likely distributed over the π-system of the pyridine ring and the C=S bond, highlighting regions susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This data is often visualized using molecular electrostatic potential (MESP) maps, which show the charge distribution and highlight electron-rich (red) and electron-poor (blue) regions of the molecule. nih.gov
Table 2: Calculated Frontier Molecular Orbital Properties (Hypothetical TD-DFT Data) This table presents hypothetical data for illustrative purposes.
| Property | Value (eV) | Implication |
| HOMO Energy | -6.85 | Electron-donating capability (Nucleophilicity) |
| LUMO Energy | -1.20 | Electron-accepting capability (Electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.65 | High kinetic stability, low reactivity |
Prediction and Elucidation of Reaction Mechanisms via Transition State Calculations
Computational chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, and, most importantly, transition states (TS), one can determine the activation energy (energy barrier) of a reaction, providing a quantitative measure of its feasibility. escholarship.org
For this compound, this approach can elucidate the mechanisms of reactions involving the highly reactive isothiocyanate group. For example, the addition of a nucleophile (like an amine or alcohol) to the central carbon of the –N=C=S group is a common reaction. Transition state calculations using DFT can pinpoint the exact geometry of the high-energy intermediate state of this addition. By comparing the activation energies for different potential reaction pathways, the most likely mechanism can be identified. This predictive power is invaluable for understanding the molecule's synthetic utility and potential metabolic transformations.
Spectroscopic Property Simulations and Validation with Experimental Data
A powerful application of computational chemistry is the simulation of various types of spectra. These theoretical spectra can be compared directly with experimental results to confirm the molecular structure and validate the computational model.
Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies using DFT allows for the simulation of infrared (IR) and Raman spectra. nih.gov The characteristic stretching frequency of the asymmetric –N=C=S bond is a prominent feature and its calculated value can be compared with experimental Fourier-transform infrared (FTIR) data. Discrepancies between calculated and experimental frequencies are often accounted for by applying a scaling factor. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in the assignment of signals to specific atoms in the molecule.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate the UV-visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. nih.govnih.gov This helps in understanding the electronic properties and color of the compound.
Table 3: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) (Hypothetical Data) This table presents hypothetical data for illustrative purposes.
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FTIR) |
| N=C=S Asymmetric Stretch | 2095 | 2100 |
| Pyridine Ring Stretch | 1605 | 1610 |
| C-H Stretch (Methyl) | 2980 | 2985 |
| Pyridine Ring Breathing | 998 | 1000 |
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (like a solution or a solid) over time. researchgate.netdovepress.com MD simulations treat atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system.
For this compound, MD simulations can reveal how it interacts with solvent molecules or a biological target like a protein. nih.gov By simulating a system containing the molecule and its environment, one can analyze various intermolecular interactions, such as:
Hydrogen bonds (e.g., between the pyridine nitrogen and a protic solvent).
Van der Waals forces.
π-π stacking interactions between pyridine rings.
Analyses like the Radial Distribution Function (RDF) can be extracted from the simulation trajectory to give a probabilistic measure of finding another atom at a certain distance, quantifying the strength and nature of intermolecular structuring. dovepress.com These simulations are crucial for understanding solubility, diffusion, and the initial steps of binding to a receptor. nih.gov
Theoretical Studies on Structure-Reactivity and Structure-Interaction Relationships
This area synthesizes the findings from all other computational investigations to build comprehensive models that link a molecule's structure to its function. By combining the results, researchers can establish clear relationships.
Structure-Reactivity: The optimized geometry (from 6.1) and electronic properties like the HOMO/LUMO distribution and MESP maps (from 6.2) can explain the regioselectivity of reactions elucidated through transition state calculations (from 6.3). For instance, the electron-rich nature of the sulfur atom (from MESP) combined with the HOMO distribution explains why it might be a site for certain electrophilic interactions.
Structure-Interaction: The conformational flexibility (from 6.1) and the distribution of partial charges across the molecule (from 6.2) dictate the types and strengths of intermolecular forces it can form, which are observed in MD simulations (from 6.5). For example, the ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a direct consequence of its electronic structure and accessibility, which in turn governs its interactions in a biological or chemical system.
These theoretical studies provide a holistic understanding of this compound, enabling the rational design of new derivatives with tailored properties and predicting their chemical and biological behavior.
Exploration of Molecular Interactions in Biochemical and Biological Model Systems Mechanistic Focus, No Clinical/safety
Mechanistic Investigations of Enzyme-Ligand Interactions (In Vitro Studies)
The isothiocyanate functional group (-N=C=S) is a key determinant of the bioactivity of 2-isothiocyanato-4-methylpyridine, rendering it an electrophile capable of reacting with various nucleophiles present in biological macromolecules. evitachem.com This reactivity is central to its interactions with enzymes.
The interaction of this compound with purified enzymes can occur through two primary modes: non-covalent binding and covalent modification.
Non-Covalent Binding: Initial interactions are often non-covalent, where the molecule reversibly binds to the enzyme. These interactions are governed by forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions involving the 4-methylpyridine (B42270) ring. The specific orientation and affinity of this initial binding are dictated by the topology and chemical environment of the enzyme's binding pocket.
Covalent Binding: The defining feature of this compound is the electrophilic nature of the central carbon atom in the isothiocyanate group. This group readily reacts with nucleophilic side chains of amino acid residues on the enzyme surface, such as the thiol groups of cysteine, the primary amine groups of lysine, or the imidazole (B134444) group of histidine. evitachem.com This reaction results in the formation of a stable, covalent thiourea (B124793) or dithiocarbamate (B8719985) linkage, leading to irreversible modification of the enzyme. evitachem.com This covalent bonding is a hallmark of many mechanism-based inhibitors.
Studies on other isothiocyanates, such as phenethyl isothiocyanate (PEITC), have demonstrated this dual-mode interaction with enzymes like cytochrome P450. nih.gov The initial interaction is often competitive, suggesting binding at the active site, which is then followed by covalent modification leading to irreversible inactivation.
The mechanism by which this compound may inhibit or modulate enzyme activity is directly linked to its binding mode.
Competitive Inhibition: If the molecule binds reversibly at the enzyme's active site, it can compete with the natural substrate. The degree of inhibition depends on the relative concentrations of the inhibitor and substrate and their respective affinities for the active site. Kinetic studies of related isothiocyanates, like PEITC, have shown competitive inhibition of cytochrome P450 enzymes, with low nanomolar Ki values indicating high affinity for the enzyme's active site. nih.gov
Non-competitive Inhibition: The compound could also bind to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding. This results in a decrease in the maximum reaction rate (Vmax) with no change in the substrate concentration at half-maximal velocity (Km). nih.gov
Irreversible Inhibition: Through covalent modification, this compound can act as an irreversible inhibitor. By permanently binding to a critical amino acid residue in the active site or an allosteric site, it can permanently disable the enzyme. This is a characteristic of mechanism-based inactivators, where the enzyme itself may facilitate the inhibitory reaction. Research on various isothiocyanates has established that their inhibitory potency is often linked to their ability to covalently modify target enzymes. nih.gov
Table 1: Examples of Enzyme Inhibition Mechanisms by Isothiocyanates (Related Compounds)
| Isothiocyanate Compound | Target Enzyme System | Observed Inhibition Mechanism | Reference |
|---|---|---|---|
| Phenethyl isothiocyanate (PEITC) | Cytochrome P450 (microsomal) | Competitive (in vitro addition), Non-competitive (from dietary administration), and Covalent Inactivation | nih.gov |
| Alkyl Isothiocyanates | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism | Mechanism-based inhibition; potency correlated with lipophilicity and lower reactivity for stronger in vivo effect. | nih.gov |
Receptor-Ligand Recognition and Binding Affinity Studies (Cell-Free Systems)
In cell-free systems, this compound can be studied for its ability to bind to specific protein and nucleic acid targets.
While specific studies detailing the interaction of this compound with avidin (B1170675) are not available, the principle of using isothiocyanates as labeling agents is well-established in biochemistry. The avidin-biotin system is known for its extremely high non-covalent binding affinity and is a common tool in immunoassays. nih.gov
In analogous systems, isothiocyanates like fluorescein (B123965) isothiocyanate (FITC) are used to covalently label proteins or antibodies. The isothiocyanate group reacts with primary amine groups on the protein to form a stable thiourea bond. Theoretically, this compound could be used in a similar manner as a chemical probe. The 4-methylpyridine moiety would serve as the "tag," which, once covalently attached to a protein of interest, could be detected or used to study the protein's interactions and functions in a cell-free environment.
Small organic molecules can interact with nucleic acids like DNA and RNA through various non-covalent modes, including intercalation between base pairs, binding within the major or minor grooves, and electrostatic interactions with the phosphate (B84403) backbone. researchgate.net
Research on sulforaphane (B1684495), another naturally occurring isothiocyanate, has shown that it can bind to both DNA and RNA. researchgate.net The study indicated that sulforaphane interacts with the grooves and the phosphate backbone of DNA and binds to the bases of RNA. researchgate.net Given its aromatic pyridine (B92270) ring, this compound could potentially engage in pi-stacking interactions with the nucleobases of DNA and RNA. Furthermore, its reactive isothiocyanate group presents the possibility of covalent modification of nucleic acids, although this is less common than protein modification.
Table 2: Experimentally Determined Binding Constants for Sulforaphane with Nucleic Acids
| Complex | Binding Constant (K) in M-1 | Primary Binding Mode | Reference |
|---|---|---|---|
| Sulforaphane-DNA | 3.01 (± 0.035) × 104 | Intercalation and groove binding | researchgate.net |
| Sulforaphane-RNA | 6.63 (± 0.042) × 103 | Binding to G, U, A bases and phosphate backbone | researchgate.net |
Use as Biochemical Probes for Intracellular Pathway Exploration (Research Tool Focus)
The chemical properties of this compound make it a potential candidate for use as a biochemical probe to investigate intracellular pathways. Its utility as a research tool stems from its ability to act as an affinity label.
An affinity label is a molecule that resembles a natural substrate or ligand and can specifically bind to a protein's active site. It also contains a reactive group that forms a covalent bond with the protein, permanently tagging it.
In this context, the 4-methylpyridine portion of the molecule would provide the binding specificity for a particular protein target. Upon binding, the isothiocyanate group would react with a nearby nucleophilic residue, creating a permanent link. This covalent tagging allows for:
Identification of Target Proteins: Researchers can use the tagged protein to identify previously unknown binding partners of a particular ligand or substrate analog.
Mapping Active Sites: By analyzing which amino acid residue was covalently modified, the location of the binding site can be mapped.
Inhibition of Specific Pathways: By irreversibly inhibiting a key enzyme in a cellular pathway, the downstream consequences of that inhibition can be studied, helping to elucidate the function of the enzyme and the pathway as a whole.
While specific applications of this compound as a biochemical probe are not widely documented, its structure is archetypal for this class of chemical tools.
Structure-Interaction Relationship (SIR) Studies for the Rational Design of Molecular Probes
The rational design of molecular probes based on the this compound scaffold is fundamentally guided by an understanding of its structure-interaction relationships (SIR). These studies explore how modifications to the molecule's structure influence its interactions with biological targets, thereby allowing for the fine-tuning of its properties for specific applications. The key structural features of this compound that are central to these studies are the electrophilic isothiocyanate (-N=C=S) group, the pyridine ring, and the methyl group at the 4-position.
The isothiocyanate group is a highly reactive electrophile that can form covalent bonds with nucleophilic residues on proteins, such as the thiol groups of cysteine residues. evitachem.com This covalent modification is often the basis for the compound's use as a molecular probe, enabling the permanent labeling of target proteins. The reactivity of the isothiocyanate group is modulated by the electronic properties of the pyridine ring it is attached to.
While direct and extensive SIR studies specifically for this compound in the context of molecular probe design are not widely published, valuable insights can be drawn from studies on analogous pyridyl isothiocyanates. For instance, research on the H₂S releasing properties of various isothiocyanates, including pyridyl analogs, has provided a clear correlation between the electronic nature of the aromatic ring and the activity of the isothiocyanate group.
One such study systematically investigated a series of substituted isothiocyanates and their ability to release hydrogen sulfide (B99878) (H₂S), a process dependent on the reactivity of the isothiocyanate moiety. The findings from this research are particularly instructive for understanding the SIR of pyridyl isothiocyanates. It was observed that the presence of electron-withdrawing groups on the aromatic ring generally enhanced the H₂S releasing ability. This is attributed to an increase in the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack.
In this context, the electron-deficient nature of the pyridine ring itself contributes to the reactivity of the attached isothiocyanate. The study highlighted that 3-pyridyl-isothiocyanate was a particularly efficient H₂S donor, underscoring the activating effect of the pyridine nitrogen.
The table below, adapted from a study on H₂S releasing properties of various isothiocyanates, illustrates the structure-activity relationship observed. While this compound was not included in this specific study, the data for its isomer, 3-pyridyl-isothiocyanate, and other analogs provide a strong basis for predicting its behavior. The "H₂S Releasing Ability" is a proxy for the reactivity of the isothiocyanate group, a key parameter in the design of covalent molecular probes.
| Compound | Structure | H₂S Releasing Ability (%) |
| Phenyl isothiocyanate | C₆H₅NCS | 100 |
| 4-Fluorophenyl isothiocyanate | FC₆H₄NCS | 135 |
| 4-Chlorophenyl isothiocyanate | ClC₆H₄NCS | 120 |
| 4-Bromophenyl isothiocyanate | BrC₆H₄NCS | 115 |
| 4-Nitrophenyl isothiocyanate | O₂NC₆H₄NCS | 150 |
| 4-Methoxyphenyl isothiocyanate | CH₃OC₆H₄NCS | 80 |
| 3-Pyridyl-isothiocyanate | C₅H₄NNCS | 160 |
The rational design of molecular probes based on this scaffold would, therefore, involve strategic modifications to:
The Isothiocyanate Group: While typically retained for its covalent reactivity, its presentation and accessibility can be modulated by the rest of the molecule.
The Pyridine Ring: The position of the isothiocyanate and other substituents can be varied to fine-tune electronic properties and steric interactions with the target protein.
The Methyl Group: This group can be replaced with other substituents to alter lipophilicity, steric bulk, and electronic properties, thereby influencing binding affinity and specificity. For example, replacing it with a fluorophore or a biotin (B1667282) tag would create a targeted imaging or affinity probe, respectively.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green chemistry is a paramount goal in modern synthetic research. Future efforts in the synthesis of 2-isothiocyanato-4-methylpyridine should prioritize the development of methodologies that are not only efficient and scalable but also environmentally benign. Current synthetic strategies, while effective, often involve hazardous reagents or generate considerable waste.
A significant area for advancement lies in creating greener synthetic routes. This includes exploring less toxic alternatives to traditional thiocarbonylating agents like thiophosgene (B130339). Furthermore, designing one-pot syntheses from readily available starting materials, such as 4-methyl-2-aminopyridine, could dramatically enhance efficiency by minimizing purification steps, thereby reducing solvent consumption and waste production. The application of flow chemistry principles to the synthesis of this compound also presents an opportunity for improved safety, scalability, and product consistency. The potential of enzymatic or chemoenzymatic methods, though challenging to develop, could represent a paradigm shift towards highly sustainable production of isothiocyanates.
Expanding the Scope of Reactivity through New Catalytic Systems
While the reactivity of the isothiocyanate group is well-established, primarily involving nucleophilic additions, the advent of novel catalytic systems could unveil new reaction pathways and broaden the synthetic utility of this compound.
A primary focus should be on creating catalysts that can precisely control the regioselectivity and stereoselectivity of reactions involving the isothiocyanate moiety. For instance, the development of chiral catalysts could facilitate the enantioselective synthesis of complex molecules derived from this compound, a critical aspect in the preparation of biologically active substances where stereochemistry is key.
Moreover, pioneering research into transition-metal-catalyzed cross-coupling reactions with the isothiocyanate group could forge new paths for carbon-carbon and carbon-heteroatom bond formation. Overcoming the inherent reactivity of the NCS group in this context would substantially augment the versatility of this compound as a synthetic intermediate. Another exciting frontier is the use of photoredox catalysis to access novel reactive intermediates and reaction pathways under mild conditions.
Integration into Advanced Analytical and Sensing Platforms
The inherent reactivity of the isothiocyanate group with primary and secondary amines makes it a valuable tool for bioconjugation. This characteristic can be leveraged to create sophisticated analytical and sensing platforms. Future research should aim to incorporate this compound into innovative sensors for detecting a diverse array of analytes.
One promising avenue is the design of fluorescent chemosensors. By attaching a fluorophore to the this compound framework, it is possible to develop probes that signal the presence of a specific analyte through a change in fluorescence. The pyridine (B92270) nitrogen and the isothiocyanate group can serve as binding sites, while the methyl group can be used to modulate the sensor's solubility and steric properties.
Another area ripe for exploration is the application of this compound in electrochemical sensors. The molecule can be immobilized on an electrode surface, and upon binding to an analyte, a detectable change in electrical properties would occur. The isothiocyanate group's ability to covalently bond to various electrode materials provides a stable foundation for sensor development.
| Potential Sensor Type | Target Analyte Class | Principle of Detection |
| Fluorescent Chemosensor | Metal Ions, Amines | Change in fluorescence intensity or wavelength upon analyte binding. |
| Electrochemical Sensor | Biomolecules, Gases | Alteration of electrochemical signal (e.g., current, potential) upon interaction. |
| Colorimetric Sensor | pH, Specific Anions | Visible color change resulting from a chemical reaction with the analyte. |
Exploration of this compound in Emerging Materials Science Fields
The distinct chemical attributes of this compound make it a compelling component for advanced materials. Future investigations should probe its potential within various cutting-edge areas of materials science.
In the domain of polymer chemistry, this compound can function as a monomer or as an agent for post-polymerization modification. Its reactivity with nucleophiles enables the straightforward functionalization of polymers, introducing the 4-methylpyridine (B42270) moiety which can influence properties like solubility, thermal stability, and metal coordination. The creation of "smart" polymers that respond to external stimuli is a particularly promising research direction.
Another intriguing application is in the construction of novel coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen atom can coordinate with metal centers, while the isothiocyanate group can either remain as a functional pendant group within the framework's pores or participate in subsequent reactions. This could result in materials with unique catalytic, sensing, or gas storage capabilities.
Design of Next-Generation Molecular Probes for Fundamental Biological Research
The capacity of the isothiocyanate group to react with primary and secondary amines makes it an exceptional tool for bioconjugation, facilitating the labeling of proteins and other vital biomolecules. Future research should concentrate on engineering next-generation molecular probes based on this compound for in-depth biological studies.
A key objective will be the creation of probes with superior specificity and enhanced functionality. By integrating features such as fluorophores, photo-cross-linkers, or affinity tags into the this compound structure, scientists can forge powerful tools to investigate protein localization, interactions, and dynamics within living cells. The 4-methyl group offers a way to fine-tune the steric and solubility properties of these probes, potentially improving their cell permeability and minimizing non-specific binding.
Furthermore, the development of "turn-on" fluorescent probes derived from this compound is a highly promising avenue. These probes would remain non-fluorescent until they react with their intended biomolecular target, at which point they would exhibit a strong fluorescent signal. This would enable highly sensitive and specific imaging of biological events with minimal background interference.
Interdisciplinary Research Opportunities with Physics and Engineering
The unique characteristics of this compound create exciting prospects for collaborative research at the intersection of chemistry, physics, and engineering.
In partnership with physicists, researchers could explore the electronic and photophysical properties of thin films and self-assembled monolayers incorporating this compound. Such studies could pave the way for novel electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The pyridine ring's electronic nature, combined with the isothiocyanate group's ability to anchor molecules to surfaces, provides a strong foundation for these applications.
From a chemical engineering perspective, research could focus on developing scalable and continuous manufacturing processes for this compound and its derivatives. This could involve designing microreactors for safer and more efficient synthesis, as well as creating industrial-scale methods for integrating this compound into functional materials. The development of membranes functionalized with this compound for selective molecular separations represents another promising area for interdisciplinary collaboration.
| Interdisciplinary Field | Potential Application | Key Properties of this compound |
| Physics | Organic Electronics (OLEDs, OFETs) | Electronic properties of the pyridine ring, surface anchoring via the isothiocyanate group. |
| Chemical Engineering | Scalable Synthesis, Functional Membranes | Reactivity for process intensification, ability to functionalize membrane surfaces. |
Q & A
Basic: What are the standard synthetic routes for 2-isothiocyanato-4-methylpyridine, and how do reaction conditions influence product purity?
The compound is typically synthesized via substitution reactions using sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN) under controlled conditions. For example, reacting 2-chloro-4-methylpyridine with NaSCN in a polar aprotic solvent (e.g., DMF) at 80–100°C yields the isothiocyanate derivative . Palladium-catalyzed coupling reactions, while less common, may also introduce thiocyanate groups via cross-coupling with boronic acids. Key factors affecting purity include reaction temperature (higher temperatures risk decomposition), solvent choice (to minimize side reactions), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from residual reactants or by-products like thioureas .
Basic: Which spectroscopic and computational methods are most reliable for characterizing this compound?
Key characterization techniques include:
- NMR Spectroscopy : The isothiocyanate group (-N=C=S) produces distinct signals in NMR (~130–140 ppm for the thiocarbonyl carbon) and NMR (aromatic protons at δ 6.8–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 150.20094 (CHNS) .
- Computational Analysis : Density Functional Theory (DFT) calculations validate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. The InChIKey
RHIXRRXYFRTOFX-UHFFFAOYSA-Nensures structural reproducibility in databases .
Advanced: How does the electronic nature of the pyridine ring influence the reactivity of the isothiocyanate group in cross-coupling reactions?
The electron-donating methyl group at the 4-position of the pyridine ring increases electron density at the 2-position, enhancing the electrophilicity of the isothiocyanate group. This facilitates nucleophilic attacks (e.g., by amines or thiols) to form thioureas or disulfides. However, steric hindrance from the methyl group may reduce reaction rates in bulky coupling partners. Computational studies (DFT) can model charge distribution to predict regioselectivity in reactions like Michael additions or cycloadditions .
Advanced: How can researchers resolve contradictions in reported yields for thiourea derivatives synthesized from this compound?
Discrepancies in yields often arise from:
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize intermediates but may promote hydrolysis of the isothiocyanate group.
- Catalyst Compatibility : Palladium catalysts may deactivate in the presence of sulfur-containing reagents.
- Purification Challenges : Thioureas often require gradient elution in chromatography due to polarity variations.
To address these, researchers should optimize solvent systems (e.g., dichloromethane for non-polar intermediates), use inert atmospheres to prevent oxidation, and validate purity via HPLC or NMR (if fluorinated derivatives are involved) .
Advanced: What role does this compound play in medicinal chemistry, particularly in targeting cysteine residues?
The isothiocyanate group selectively reacts with cysteine thiols in proteins, enabling covalent inhibition of enzymes or labeling of biomolecules. For example, it has been used to synthesize irreversible kinase inhibitors by modifying ATP-binding pockets. Computational docking studies (e.g., AutoDock Vina) can predict binding modes, while MALDI-TOF MS confirms covalent adduct formation. However, off-target effects require careful validation via competitive assays with free cysteine .
Advanced: What strategies mitigate instability of this compound in aqueous environments during biological assays?
The compound hydrolyzes in water to form thiocarbamic acid derivatives. To enhance stability:
- Use anhydrous DMSO or DMF as stock solvents.
- Conduct assays at pH ≤ 6.5 to slow hydrolysis.
- Include competitive scavengers (e.g., β-mercaptoethanol) in control experiments to quantify non-specific binding.
LC-MS monitoring of degradation products (e.g., thioureas) over time provides kinetic data for protocol optimization .
Advanced: How can researchers design experiments to explore the compound’s potential in metal-organic frameworks (MOFs)?
The pyridine nitrogen and isothiocyanate sulfur can coordinate to transition metals (e.g., Cu, Zn). Experimental design should include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
